4-ethoxy-1-ethyl-3-methyl-1H-indazole
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Overview
Description
4-ethoxy-1-ethyl-3-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-1-ethyl-3-methyl-1H-indazole can be achieved through various methods. One common approach involves the cyclization of appropriate hydrazones with aldehydes or ketones under acidic or basic conditions. Transition metal-catalyzed reactions, such as those involving copper or palladium, are also employed to facilitate the formation of the indazole ring .
Industrial Production Methods
Industrial production of indazole derivatives often involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability .
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-1-ethyl-3-methyl-1H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products Formed
Oxidation: Formation of indazole oxides.
Reduction: Formation of reduced indazole derivatives.
Substitution: Formation of halogenated or nitrated indazole derivatives.
Scientific Research Applications
4-ethoxy-1-ethyl-3-methyl-1H-indazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-ethoxy-1-ethyl-3-methyl-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation, reduction of inflammation, and antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
1-ethyl-3-methyl-1H-indazole: Lacks the ethoxy group, which may affect its biological activity.
4-methoxy-1-ethyl-3-methyl-1H-indazole: Contains a methoxy group instead of an ethoxy group, which can influence its chemical properties and reactivity.
Uniqueness
4-ethoxy-1-ethyl-3-methyl-1H-indazole is unique due to the presence of the ethoxy group, which can enhance its solubility and potentially improve its interaction with biological targets. This structural feature may contribute to its distinct biological activities and make it a valuable compound for further research .
Properties
Molecular Formula |
C12H16N2O |
---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
4-ethoxy-1-ethyl-3-methylindazole |
InChI |
InChI=1S/C12H16N2O/c1-4-14-10-7-6-8-11(15-5-2)12(10)9(3)13-14/h6-8H,4-5H2,1-3H3 |
InChI Key |
WHOZJXXOBRITKF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C(=N1)C)C(=CC=C2)OCC |
Origin of Product |
United States |
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